5-Chloro-1,2,4-thiadiazole

描述

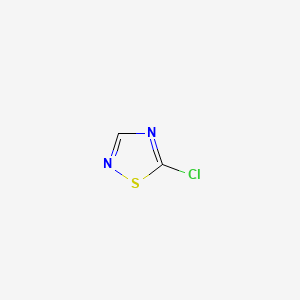

5-Chloro-1,2,4-thiadiazole is a heterocyclic compound containing a five-membered ring with one sulfur atom, two nitrogen atoms, and one chlorine atom

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of thiosemicarbazide with phosphorus oxychloride, which leads to the formation of the thiadiazole ring. The reaction conditions often include heating and the use of solvents such as chloroform or ethanol.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

化学反应分析

Types of Reactions: 5-Chloro-1,2,4-thiadiazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Cycloaddition Reactions: It can form larger ring systems through cycloaddition with other compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Cycloaddition: Conditions often involve catalysts and specific temperature controls.

Major Products Formed:

Substituted Thiadiazoles: Resulting from nucleophilic substitution.

Oxidized or Reduced Derivatives: Depending on the redox conditions.

Cycloadducts: Formed through cycloaddition reactions.

科学研究应用

5-Chloro-1,2,4-thiadiazole and its derivatives have a variety of applications, particularly as building blocks in synthesizing more complex molecules with biological activity .

Scientific Research Applications

- Biocides 3-Trichloromethyl-5-chloro-1,2,4-thiadiazole and its derivatives are effective biocides against fungi, nematodes, and weeds . They are particularly effective as soil fungicides, protecting seeds and growing plants against pathogenic fungi such as Pythium, Fusarium, Rhizoctonia, and Sclerotium .

- Intermediate in chemical synthesis 3-Trichloromethyl-5-chloro-1,2,4-thiadiazole is an intermediate in the manufacture of compounds, including 3-trichloromethyl-5-ethoxy-1,2,4-thiadiazole .

- Anticonvulsants Derivatives of thiadiazoles have demonstrated anticonvulsant activity . For example, various N-(5-chloro-6-substituted-benzothiazol-2-yl)-N′-(substituted phenyl)-[1,3,4]thiadiazole-2,5-diamines have shown promising protection against seizure spread in tests .

- Antimicrobials Thiadiazole derivatives have been studied for their antibacterial efficacy against multidrug-resistant strains of S. aureus. The lipophilic nature of thiophene-containing derivatives may disrupt microbial cell membranes, leading to cell death.

- Anticancer agents 1,2,4-thiadiazole derivatives have demonstrated anticancer activity . Studies show that modifications to the thiadiazole structure can enhance anticancer activity, particularly through the introduction of hydrophobic substituents, and may interfere with cellular signaling pathways in cancer cells, promoting apoptosis or inhibiting proliferation.

- Anti-inflammatory agents 1,2,4-thiadiazole derivatives have demonstrated anti-inflammatory activity .

- Enzyme inhibitors Thiadiazole derivatives can show inhibitory activities on acetylcholinesterases, glycogen synthase kinase and cysteine dependent enzymes .

Case Studies

- Accidental explosion During the manufacture of 5-amino-1,2,3-thiadiazole (5AT), an explosion occurred due to a backflow of ammonia in the amination of 5-chloro-1,2,3-thiadiazole . This incident, which occurred in a chemical factory in Sakaide, Kagawa, Japan, on February 13, 1980, highlights the importance of safety measures when working with these compounds . The explosion was attributed to multiple malfunctions of facilities and operation .

- Electrochemical synthesis An electrochemical synthesis of 3,5-bis(acyl)-1,2,4-thiadiazoles via the oxidative dimerization of α-oxothioamides has been reported . This method uses tetra-n-butylammonium iodide (TBAI) as an electrolyte and mediator under constant current electrolysis (CCE) . The reaction involves the construction of a S–N bond through an electrochemical method, resulting in good to excellent yields of the desired compounds .

- Continuous flow synthesis A continuous flow process has been developed for the efficient and safe synthesis and derivatization of 1,2,4-thiadiazole heterocycles . This method pays special attention to the safe handling of trichloromethane sulfenylchloride, including its in-line quenching to eliminate malodorous and corrosive by-products . Gram quantities of 5-chloro-3-phenyl-1,2,4-thiadiazole were safely prepared using this method, allowing for further elaboration of this building block .

作用机制

The mechanism of action of 5-chloro-1,2,4-thiadiazole varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The compound’s sulfur and nitrogen atoms play crucial roles in binding to these targets, disrupting their normal function and leading to the desired therapeutic effects.

相似化合物的比较

1,2,3-Thiadiazole: Another isomer with different biological activities.

1,2,5-Thiadiazole: Known for its unique chemical properties and applications.

1,3,4-Thiadiazole: Widely studied for its pharmacological potential.

Uniqueness of 5-Chloro-1,2,4-Thiadiazole: this compound is unique due to the presence of the chlorine atom, which enhances its reactivity and allows for the formation of a wide variety of derivatives. This makes it a versatile building block in synthetic chemistry and a valuable compound in drug discovery and development.

生物活性

5-Chloro-1,2,4-thiadiazole is a member of the thiadiazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on its anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities, supported by data tables and relevant studies.

Overview of this compound

This compound is characterized by a five-membered ring structure containing sulfur and nitrogen atoms. The substitution at the 5-position with chlorine enhances its reactivity and biological profile. Thiadiazoles are known for their ability to interact with various biological targets, leading to a broad spectrum of pharmacological effects.

Anticancer Activity

Numerous studies have investigated the anticancer properties of thiadiazole derivatives. This compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies and Research Findings

- In Vitro Studies : Research demonstrated that derivatives of this compound showed potent activity against human leukemia and solid tumors. For instance:

- Mechanism of Action : The anticancer activity is attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival pathways. For example:

| Compound | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound derivative A | NSCLC | 10 | Apoptosis induction |

| This compound derivative B | Ovarian | 15 | Aromatase inhibition |

Antimicrobial Activity

The antimicrobial efficacy of this compound has been extensively documented.

Research Findings

- Studies indicate that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. For example:

Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazoles are also noteworthy.

Mechanism and Findings

- The compound has been shown to inhibit cyclooxygenase (COX) enzymes involved in the inflammatory process. This inhibition leads to reduced production of prostaglandins and other inflammatory mediators .

Data Table

| Study | Inflammatory Marker | Effect |

|---|---|---|

| Thiadiazole Derivative C | COX-2 | Inhibition by 40% |

| Thiadiazole Derivative D | TNF-alpha | Decreased by 50% |

Neuroprotective Activity

Recent studies have highlighted the neuroprotective potential of this compound derivatives.

Research Insights

- These compounds have been evaluated for their ability to inhibit glutamate-induced calcium ion influx in neuronal cells. This mechanism is crucial for protecting neurons from excitotoxicity associated with neurodegenerative diseases .

Summary Table

| Neuroprotective Effect | Measurement Method | Outcome |

|---|---|---|

| Calcium uptake inhibition | Fluorescence microscopy | Reduced by 30% |

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-chloro-1,2,4-thiadiazole derivatives under varying reaction conditions?

- Methodology : Reaction conditions (e.g., acidic vs. basic media) significantly influence product yield and purity. For example, 5-chlorobenzo[c][1,2,5]thiadiazole is synthesized by reacting 4-chloro-o-phenylenediamine with thionyl chloride in either sulfuric acid (acidic) or pyridine (basic). Systematic optimization involves adjusting stoichiometry, temperature, and solvent polarity. Acidic conditions favor faster cyclization, while basic media reduce side reactions .

Q. What advanced characterization techniques are recommended for confirming the structure of this compound derivatives?

- Methodology : Use a combination of spectroscopic and crystallographic methods:

- NMR spectroscopy (¹H, ¹³C, and DEPT) to assign substituent positions and confirm regioselectivity .

- X-ray diffraction for unambiguous structural determination, as demonstrated for 3,5-diiodo-1,2,4-thiadiazole derivatives .

- Mass spectrometry (HRMS or ESI-MS) to validate molecular weight and fragmentation patterns .

Q. What methodologies are employed in assessing the biological activity of this compound compounds?

- Methodology : Standardized assays include:

- Antimicrobial testing : Minimum inhibitory concentration (MIC) against bacterial/fungal strains .

- Anticancer screening : Cytotoxicity assays (e.g., MTT) on cancer cell lines, with mechanistic studies (e.g., kinase inhibition for Src-targeted derivatives) .

- Antioxidant evaluation : DPPH radical scavenging or FRAP assays .

Advanced Research Questions

Q. How do unexpected byproducts form during cross-coupling reactions involving this compound, and how can they be mitigated?

- Methodology : Side reactions, such as methoxy substitution at the 5-position during Suzuki-Miyaura coupling, arise from residual methanol in the solvent. To minimize this:

- Use anhydrous solvents and inert atmospheres.

- Monitor reaction progress via TLC or HPLC to isolate intermediates before side reactions occur .

Q. How can continuous flow chemistry be applied to synthesize functionalized this compound building blocks?

- Methodology : Flow systems enable precise control over reaction parameters (residence time, temperature) and scalability. For example, bromo-substituted derivatives can be synthesized in flow reactors, allowing sequential functionalization via metal-catalyzed amination or cross-coupling .

Q. What computational approaches are used to predict the electronic properties of this compound derivatives?

- Methodology :

- Ab initio calculations (e.g., DFT) to model molecular geometry and electron distribution, as shown for 5-chloro-1,2,4-triazole analogs .

- Frontier molecular orbital (FMO) analysis to predict reactivity in cross-coupling reactions .

Q. How can researchers address contradictions in spectroscopic data when analyzing substituted this compound compounds?

- Methodology :

- Compare experimental NMR shifts with computational predictions (e.g., gauge-independent atomic orbital (GIAO) method) .

- Validate ambiguous signals via 2D NMR techniques (e.g., HSQC, HMBC) .

Q. What strategies are effective for introducing diverse substituents into the this compound core to enhance material properties?

- Methodology :

属性

IUPAC Name |

5-chloro-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HClN2S/c3-2-4-1-5-6-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZKVGQCJNANFDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NSC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40338278 | |

| Record name | 5-Chloro-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38362-15-1 | |

| Record name | 5-Chloro-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1,2,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。